molecular formula C8H5BrN2OS B7763518 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 203268-68-2

5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B7763518
CAS No.: 203268-68-2
M. Wt: 257.11 g/mol
InChI Key: UIURODGFCJJJFY-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-1H-tetrazole is a 5-substituted 1H-tetrazole. It can be synthesized via silica supported sulfuric acid catalyzed [3+2] cycloaddition of nitriles and sodium azide .


Synthesis Analysis

The synthesis of similar compounds involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques .


Chemical Reactions Analysis

The reactivity of N-protected 5-(2-bromophenyl)tetrazoles in palladium-catalyzed direct arylation of heteroarenes or fluorobenzenes has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed and reported .

Mechanism of Action

While the mechanism of action for “5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol” is not available, similar compounds like pyrazole derivatives have shown antimicrobial activity .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed or inhaled, and can cause skin and eye irritation .

Future Directions

Research is ongoing into the development of new compounds with similar structures for potential use in various applications, including as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Properties

IUPAC Name

5-(2-bromophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIURODGFCJJJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354470
Record name 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203268-68-2, 161013-20-3
Record name 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203268-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol
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